N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
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Overview
Description
N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfonamide group and a hydrazine moiety, along with a 3,5-dimethylphenyl group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide typically involves the reaction of 3,5-dimethylphenylhydrazine with a pyridine-3-sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can interact with various biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
- N-(3,4-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
- N-(2,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
Uniqueness
N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydrazine and sulfonamide groups provides a versatile platform for various chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQAJTVGPGGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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